molecular formula C11H18Cl2N2O2 B1416795 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride CAS No. 1396967-33-1

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

Cat. No. B1416795
CAS RN: 1396967-33-1
M. Wt: 281.18 g/mol
InChI Key: WIDGHMKRVKHQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride is a chemical compound with the CAS Number: 1396967-33-1 . It has a molecular weight of 281.18 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.18 . It is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

  • Antimicrobial and Antifungal Properties

    • 3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride derivatives have shown effective antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium luteum. Additionally, some derivatives exhibit significant antifungal activity against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
  • Pharmaceutical Analysis

    • Infrared and H1NMR spectroscopy methods are recommended for the structure determination and identification of this compound in pharmaceutical analysis. These methods are effective for interpreting absorption and structural fragments of 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride (Беликов et al., 2015).
  • Metal Ion Analysis in Environmental and Pharmaceutical Samples

    • This compound, when used as an ion-pairing reagent, facilitates the separation and determination of common metal ions. This application is particularly valuable in qualitative and quantitative analysis of metals in pharmaceutical vitamin preparations and various water samples (Belin & Gülaçar, 2005).
  • Synthesis of Nicotinic Acid Hydrazide Derivatives

    • Derivatives of nicotinic acid hydrazide, synthesized from pyridine 3-carboxillic acid, have been explored for their antimycobacterial activity. This indicates potential applications in the development of treatments for mycobacterial infections (R.V.Sidhaye et al., 2011).
  • Luminescent Properties in Nano-aggregates

    • Compounds derived from 3-amino pyridine, connected to benzoic acid chloride, exhibit luminescent properties in both solutions and solid states. They also show multi-stimuli responsive properties, indicating potential use in optical applications (Srivastava et al., 2017).
  • Bifunctional Chelator for Medical Imaging

    • [(Methyl-pyridin-2-ylmethyl-amino)-methyl]-phosphonic acid, a derivative, acts as a bifunctional chelator for the fac-(99m)Tc(CO(3)) core. This has applications in linking biomolecules for medical imaging purposes (Mundwiler et al., 2005).
  • Extraction in Food, Pharmaceutical, and Biochemical Industries

    • The compound's derivatives are utilized in the extraction process of pyridine-3-carboxylic acid, which has widespread applications in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9;;/h3-6,8,10,13H,7H2,1-2H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDGHMKRVKHQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CN=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.